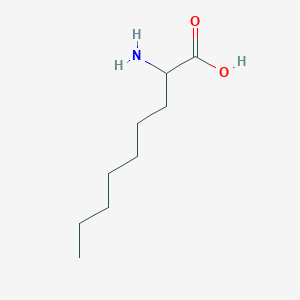

2-Aminononanoic acid

Übersicht

Beschreibung

2-Aminononanoic acid is an organic compound with the molecular formula C₉H₁₉NO₂. It is a type of amino acid, specifically a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Aminononanoic acid can be synthesized through various methods. One common approach involves the reduction of proline with borane. This method typically requires the use of solvents such as methanol or ethanol and is carried out under controlled temperature conditions to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as the catalytic hydrogenation of appropriate precursors. The use of catalysts like palladium on carbon can facilitate the reduction reactions needed to produce this compound on a larger scale .

Analyse Chemischer Reaktionen

Acid-Base Behavior and Zwitterion Formation

Like all α-amino acids, 2-aminononanoic acid exists predominantly as a zwitterion at neutral pH, with the protonated amino group (−NH₃⁺) and deprotonated carboxylate (−COO⁻) forming an intramolecular salt .

-

pKa Values :

Based on structurally similar α-amino acids (e.g., alanine pKa₁ = 2.34, pKa₂ = 9.69) , the estimated pKa values are:Functional Group pKa (Estimated) Carboxyl (−COOH) ~2.3 Amino (−NH₂) ~9.7 -

Isoelectric Point (pI) :

Calculated as the average of pKa₁ and pKa₂ (~6.0), comparable to nonpolar amino acids like alanine (pI 6.01) . At this pH, electrophoretic mobility ceases due to net neutrality .

Condensation Reactions (Peptide Bond Formation)

The carboxyl and amino groups participate in peptide coupling under dehydrating conditions:

Reaction :

this compound + Amino acid → Dipeptide + H₂O

- Mechanism :

Activation of the carboxyl group (e.g., via DCC) forms an intermediate acyloxyphosphonium ion, enabling nucleophilic attack by the amine of a second amino acid . Steric hindrance from the long alkyl chain may reduce reaction rates compared to shorter-chain analogs.

Oxidation Reactions

The primary amine undergoes oxidation under acidic or enzymatic conditions:

Reaction :

this compound + [O] → 2-Ketononanoic acid + NH₃

- Agents :

Decarboxylation

Thermal or enzymatic decarboxylation yields a primary amine:

Reaction :

this compound → 1-Nonanimine + CO₂

- Conditions :

Pyridoxal phosphate (PLP)-dependent decarboxylases or high-temperature pyrolysis (~200°C) .

Esterification and Amidation

The carboxyl group reacts with alcohols or amines:

Reaction :

this compound + ROH → 2-Aminononanoate ester + H₂O

Schiff Base Formation

The amino group reacts with carbonyl compounds (aldehydes/ketones):

Reaction :

this compound + RCHO → Schiff base + H₂O

- Applications :

Intermediate in Maillard reactions or enzyme cofactor synthesis (e.g., pyridoxal phosphate adducts) .

Side-Chain Reactivity

The heptyl chain exhibits limited reactivity but may undergo:

- Halogenation : Radical-initiated bromination at terminal methyl groups (e.g., NBS/light) .

- Oxidation : Terminal CH₃ → COOH under strong oxidizers (e.g., KMnO₄/H⁺) .

Key Research Findings

- Steric Effects : The elongated alkyl chain slows nucleophilic attack at the α-carbon, necessitating harsher conditions for reactions like peptide coupling.

- Solubility : Low aqueous solubility (estimated ~5.36 g/L) limits reactivity in polar solvents, favoring organic media (e.g., DMF, THF).

- Catalytic Challenges : Enzymatic transformations (e.g., transaminase-mediated modifications) require tailored substrates due to chain length .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₉H₁₉NO₂

- Molecular Weight : 173.25 g/mol

- Configuration : Chiral compound with (S)-configuration

The compound's structure enables it to participate in various biochemical interactions, making it a valuable building block in synthetic chemistry and biological applications.

Chemistry

2-Aminononanoic acid serves as a crucial building block for synthesizing complex molecules. Its unique structure allows for the formation of various derivatives that can be utilized in organic synthesis.

Biology

As a precursor for peptide and protein synthesis, this compound plays a significant role in biological research. Its hydrophobic properties suggest potential interactions with lipid membranes, which may influence membrane fluidity and protein localization within cells.

Medicine

Research is ongoing into the therapeutic potential of this compound, particularly its antimicrobial and anticancer properties. Preliminary studies indicate promising results in inhibiting cancer cell growth and exhibiting antimicrobial activity against various bacterial strains .

Industry

In industrial applications, this compound is utilized in producing biodegradable polymers and surfactants. Its unique properties make it suitable for developing eco-friendly materials that can replace traditional petrochemical-based products.

Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in cellular models of neurodegeneration. Results indicated that it may reduce oxidative stress markers and promote cell survival under neurotoxic conditions.

Antimicrobial Activity

Research into the antimicrobial properties demonstrated significant inhibition against various bacterial strains, suggesting its potential as a natural preservative or therapeutic agent for infectious diseases .

Antitumor Activity

In vitro studies showed that this compound could inhibit the proliferation of certain cancer cell lines, indicating its potential role in cancer therapy .

Wirkmechanismus

The mechanism of action of 2-aminononanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a precursor to bioactive molecules that interact with enzymes and receptors. The exact pathways and targets depend on the specific context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

2-Aminooctanoic acid: Another amino acid with a similar structure but an eight-carbon chain.

Nonanoic acid: A nine-carbon fatty acid without the amino group.

2-Aminodecanoic acid: A ten-carbon amino acid with similar properties

Uniqueness: 2-Aminononanoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Biologische Aktivität

2-Aminononanoic acid, also known as 2-amino-9-decanoic acid, is a non-proteinogenic amino acid that has garnered attention for its potential biological activities. This compound is characterized by a long aliphatic chain and an amino group, which contribute to its unique properties. Research into its biological activity has revealed various mechanisms through which it may exert effects on cellular processes, including antimicrobial, antifungal, and antitumor activities.

Chemical Structure and Properties

This compound has the molecular formula . Its structure can be represented as follows:

This structure indicates that it possesses both hydrophilic (amino and carboxylic groups) and hydrophobic (aliphatic chain) characteristics, allowing it to interact with various biological membranes and proteins.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study highlighted its incorporation into antimicrobial peptides, enhancing their efficacy against various pathogens. The modification of lactoferricin B with this compound resulted in improved antimicrobial activity, suggesting that this compound can enhance the function of existing peptides by altering their structural dynamics and interaction with microbial membranes .

Antitumor Effects

In addition to its antimicrobial properties, this compound has shown potential antitumor activity. Its incorporation into peptide sequences has been studied for the development of novel cancer therapeutics. The structural modifications facilitated by this amino acid can lead to increased selectivity and potency against cancer cells, although specific mechanisms are still under investigation .

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of the aliphatic chain allows it to integrate into lipid bilayers, potentially disrupting microbial membranes.

- Synergistic Effects : When used in combination with other antimicrobial agents, this compound may enhance the overall efficacy through synergistic interactions.

- Modification of Peptide Conformation : Its presence in peptide sequences can alter the conformation of these molecules, affecting their binding affinity and activity against targets.

Case Studies

- Antimicrobial Peptide Modification :

- Cancer Cell Targeting :

Summary Table of Biological Activities

| Activity Type | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Increased efficacy against bacteria | Membrane disruption |

| Antifungal | Potential enhancement observed | Synergistic effects |

| Antitumor | Enhanced cytotoxicity | Modification of peptide conformation |

Eigenschaften

IUPAC Name |

2-aminononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h8H,2-7,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPFOKXICYJJSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5440-35-7 | |

| Record name | 5440-35-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminononanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.